The synthesis of Ranalexin can be achieved through solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid residue to a resin, typically using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. Key steps in the synthesis include:
The purification of the synthesized peptide typically involves high-performance liquid chromatography (HPLC) to achieve desired purity levels.
Ranalexin's molecular structure includes:
The three-dimensional structure has been analyzed using techniques like nuclear magnetic resonance (NMR), revealing that it adopts a specific conformation essential for its biological function .
Ranalexin participates in various chemical reactions relevant to its antimicrobial activity:
These reactions highlight Ranalexin's potential in developing new antimicrobial agents.
The mechanism of action of Ranalexin involves:
Ranalexin possesses several key physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and potential formulation as a therapeutic agent.
Ranalexin has promising applications in various fields:
Ranalexin was first isolated in 1994 from the skin secretions of the North American bullfrog (Rana catesbeiana, now reclassified as Lithobates catesbeianus). Researchers employed methanol extraction followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and purify the peptide from crude skin secretions. The isolation process revealed a novel 20-amino acid peptide exhibiting potent antimicrobial activity against Gram-positive bacteria. Concurrent cDNA library screening from metamorphic tadpoles identified the gene encoding the ranalexin precursor, which featured a 22-residue signal peptide, an acidic amino acid-rich proregion, and the mature peptide sequence. Northern blot analysis confirmed that ranalexin mRNA expression initiates at metamorphosis and persists into adulthood, indicating its developmental regulation in amphibian innate immunity [1] [6].
The primary structure of ranalexin was determined through Edman degradation and mass spectrometry, revealing a linear sequence of Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys. This 20-residue peptide has a molecular weight of 2.1 kDa and exhibits a net charge of +3 at physiological pH due to the presence of three lysine residues. The sequence is characterized by a hydrophobic N-terminal domain (residues 1–7) and a cationic C-terminal region (residues 15–20) punctuated by a central proline residue (Pro10) that introduces structural flexibility. Amino acid composition analysis shows high proportions of hydrophobic residues (Leu, Ile, Val, Met, Ala), accounting for 50% of the sequence, which facilitates membrane interactions [1] [2].
Table 1: Primary Structural Features of Ranalexin
Property | Value |
---|---|
Amino Acid Sequence | FLGG LIKI VPA MICA VTK KC (disulfide bonded) |
Molecular Weight | 2103.19 Da |
Net Charge (pH 7.0) | +3 |
Hydrophobic Residues (%) | 50% (Leu, Ile, Val, Met, Ala, Phe) |
Isoelectric Point (pI) | ~9.8 (calculated) |
A defining structural feature of ranalexin is its single intramolecular disulfide bond between Cys14 and Cys20, which cyclizes the C-terminal heptapeptide sequence (Cys-Ala-Val-Thr-Lys-Lys-Cys). This motif forms a rigid seven-membered ring structurally homologous to the diaminobutyric acid (Dab)-containing ring in polymyxin B. The disulfide linkage constrains the peptide's conformation and stabilizes the C-terminal β-hairpin-like structure, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The heptapeptide ring is indispensable for antimicrobial activity, as reduction of the disulfide bond abolishes bactericidal effects. This architecture enhances target specificity by promoting interactions with lipid A components of bacterial membranes [1] [7].
Table 2: Heptapeptide Ring Comparison with Polymyxin
Feature | Ranalexin Heptapeptide Ring | Polymyxin B Macrocycle |
---|---|---|
Sequence | C₁₄-A-V-T-K-K-C₂₀ | Cyclic: Thr-Dab-Dab-Phe-Leu-Dab-Dab¹ |
Bond Type | Disulfide (Cys¹⁴–Cys²⁰) | Amide (Dab⁴–Dab¹) |
Ring Size | 7 residues | 7 residues |
Key Functional Residues | Lys¹⁸, Lys¹⁹ | Dab diaminobutyl chains |
¹Dab: diaminobutyric acid
Biophysical analyses have elucidated ranalexin's conformational dynamics in membrane-mimetic environments. Circular dichroism (CD) spectroscopy demonstrates that ranalexin adopts a disordered structure in aqueous solutions but transitions to an amphipathic α-helical conformation upon interaction with anionic lipid bilayers or micelles. In 30 mM sodium dodecyl sulfate (SDS) micelles, ranalexin exhibits CD spectra with minima at 208 nm and 222 nm, characteristic of α-helical content. Solution-state NMR studies in dodecylphosphocholine (DPC) micelles further resolved its tertiary structure, revealing a flexible N-terminus (residues 1–7), a central helix (residues 8–13), and a C-terminal β-turn stabilized by the disulfide bond (residues 14–20). This structural plasticity enables ranalexin to undergo membrane-induced folding, a mechanism critical for pore formation and bacterial cell lysis [2] [3] [7].
Table 3: Structural Elements of Ranalexin Under Different Conditions
Environment | Dominant Secondary Structure | Key Biophysical Observations |
---|---|---|
Aqueous Solution | Random coil | Negative peak at ~200 nm in CD spectra |
SDS Micelles | α-helix (40–50%) | Minima at 208 nm and 222 nm in CD spectra |
DPC Micelles | Helix-turn motif | NMR-determined: residues 8–13 (helix), 14–20 (turn) |
Low pH (pH 4.0) | Stabilized β-sheet | Enhanced ellipticity at 215 nm |
Ranalexin shares significant structural homology with polymyxin B, particularly in its C-terminal heptapeptide ring and membrane-targeting mechanism. Both peptides utilize a macrocyclic domain to bind lipid A in Gram-negative bacteria, though ranalexin employs a disulfide bond instead of the amide linkage in polymyxin. Among amphibian antimicrobial peptides (AMPs), ranalexin belongs to the brevinin-1 family but is distinguished by its compact size (20 residues vs. 24 in brevinin-1) and singular disulfide-stabilized ring. In contrast, brevinin-1 peptides typically feature a C-terminal Ranabox motif with two disulfide bonds, while esculentins contain helical hairpin structures stabilized by two disulfides. Despite these differences, ranalexin, brevinin-1, and ranatuerins all conserve cationic and hydrophobic residue clustering, enabling synergistic antimicrobial effects in frog skin secretions. Notably, ranalexin's gene structure (1.6–15 kbp with 1–4 exons) exhibits alternative splicing, contributing to sequence diversification among ranalexin-like peptides in R. catesbeiana [1] [5] [6].
Table 4: Structural Comparison with Select Amphibian AMPs
Peptide Family | Representative | Length (aa) | Disulfide Bonds | Key Structural Motifs |
---|---|---|---|---|
Ranalexin | Ranalexin | 20 | 1 (Cys¹⁴–Cys²⁰) | C-terminal heptapeptide ring |
Brevinin-1 | Brevinin-1 | 24 | 1–2 | C-terminal Ranabox (Cys motif) |
Esculentin | Esculentin-1 | 46 | 2 | N-terminal helix; C-terminal hairpin |
Ranatuerin | Ranatuerin-2 | 33 | 1 | Central helix; C-terminal loop |
Temporin | Temporin A | 13 | 0 | Linear α-helix |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9